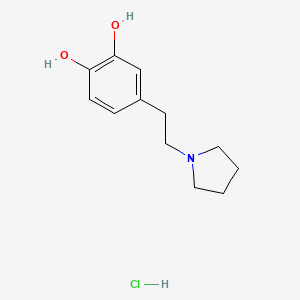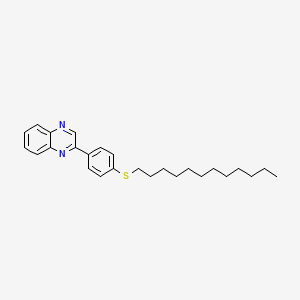
N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide is an organic compound characterized by the presence of a furan ring attached to a carboxamide group, which is further substituted with a 3,4-dimethylphenyl and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The resulting intermediate is then treated with methoxyamine hydrochloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Furanone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(3,4-Dimethylphenyl)acetamide
- N-(3,4-Dimethylphenyl)-4-methoxybenzamide
Comparison: N-(3,4-Dimethylphenyl)-N-methoxyfuran-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
51639-81-7 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-N-methoxyfuran-2-carboxamide |
InChI |
InChI=1S/C14H15NO3/c1-10-6-7-12(9-11(10)2)15(17-3)14(16)13-5-4-8-18-13/h4-9H,1-3H3 |
InChI Key |
NCRSQHAHIDWOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C(=O)C2=CC=CO2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


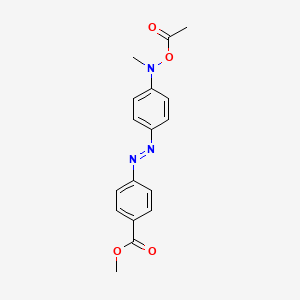
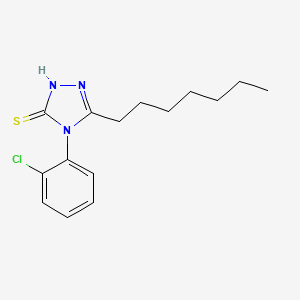

![N-(2-Hydroxyphenyl)-2-[4-(2-methylbutan-2-yl)phenoxy]butanamide](/img/structure/B14647630.png)
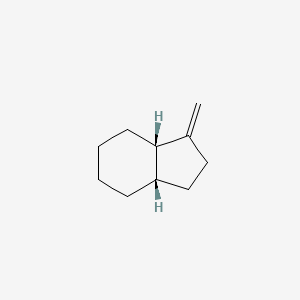
![2-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14647644.png)
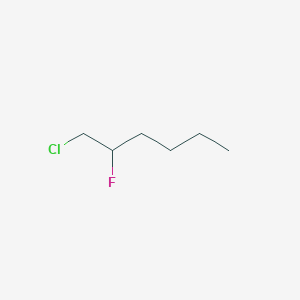
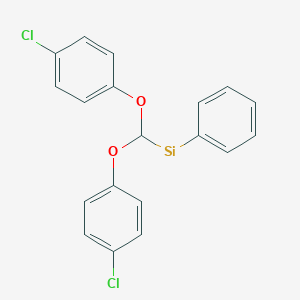
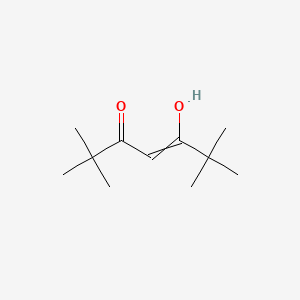
![Prop-2-en-1-ol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14647659.png)
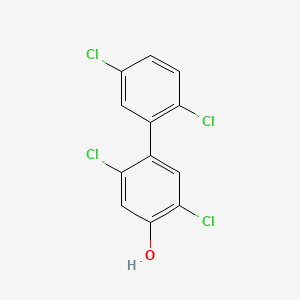
![N-[4-(Benzenesulfonyl)-2-ethylphenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14647668.png)
